![molecular formula C11H10N2O B3056007 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- CAS No. 68282-55-3](/img/structure/B3056007.png)
1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-
Overview
Description
“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is a valuable chemical compound with diverse applications in organic synthesis, pharmaceuticals, and materials science . It is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol .
Synthesis Analysis
In organic synthesis, “1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules . One synthesis method involves reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Molecular Structure Analysis
The molecular formula of “1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is C4H4N2O . Its average mass is 96.087 Da and its monoisotopic mass is 96.032364 Da .Chemical Reactions Analysis
“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis
“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is a white to light yellow solid . It has a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation .Scientific Research Applications
- Application : Researchers use it to create dyes with specific optical properties, such as absorption and emission wavelengths, which find applications in sensors, imaging, and optoelectronic devices .
- Application : These derivatives have potential as anti-inflammatory agents and may play a role in skin protection and immune modulation .
- Application : These sensors can detect specific analytes (ions, molecules, or gases) by producing a visible color change, making them valuable for environmental monitoring and medical diagnostics .
- Application : This complex, containing an achiral ligand, can be used in asymmetric catalysis or as a model system for studying chirality in coordination chemistry .
- Application : Understanding its reactivity and structural modifications can lead to novel drug candidates for combating malaria .
Dye Synthesis
Urocanic Acid Derivatives
Chemosensors
Chiral Complex Synthesis
Antimalarial Drug Development
Pharmaceutical Building Block
Safety and Hazards
“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” may cause skin irritation, serious eye irritation, and respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .
Future Directions
“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” has wide-ranging applications in the pharmaceutical and agrochemical industries, while also possessing significant biological activities . Its unique structure and properties have found extensive use in organic synthesis, pharmaceuticals, and materials science . Future research may focus on exploring its potential applications in these and other fields.
Mechanism of Action
Mode of Action
It’s known that 4-imidazolecarboxaldehyde, a related compound, undergoes reductive amination with an amine in the presence of sodium borohydride to form secondary amines . This suggests that 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- may interact with its targets in a similar manner.
properties
IUPAC Name |
2-benzyl-1H-imidazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-7-12-11(13-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDACHGKIGSJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457207 | |
Record name | 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68282-55-3 | |
Record name | 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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